4-Bromofuran-3-sulfonyl fluoride

Description

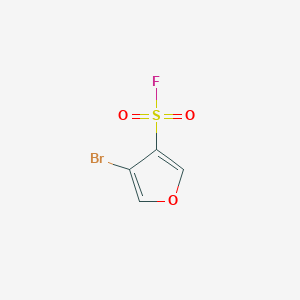

Structure

3D Structure

Properties

IUPAC Name |

4-bromofuran-3-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFO3S/c5-3-1-9-2-4(3)10(6,7)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLARRSUFEPMDAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CO1)Br)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromofuran-3-sulfonyl fluoride CAS 2229443-22-3 properties

The following technical guide details the properties, reactivity, and application workflows for 4-Bromofuran-3-sulfonyl fluoride (CAS 2229443-22-3).[1]

A Bifunctional SuFEx Linchpin for Modular Drug Discovery[1]

CAS: 2229443-22-3 Formula: C₄H₂BrFO₃S Molecular Weight: 229.02 g/mol Class: Heteroaryl Sulfonyl Fluoride / Halogenated Furan[1]

Executive Summary

4-Bromofuran-3-sulfonyl fluoride is a specialized bifunctional building block designed for high-throughput medicinal chemistry and chemical biology.[1] It features two orthogonal reactive handles:

-

Sulfonyl Fluoride (-SO₂F): A latent electrophile for Sulfur-Fluoride Exchange (SuFEx) click chemistry.[1][2][3] It is stable to hydrolysis and chromatography but reacts selectively with nucleophiles (phenols, amines) under specific activation.

-

Aryl Bromide (-Br): A handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This dual-functionality allows researchers to use the furan core as a "hub," sequentially attaching a drug pharmacophore and a probe (or solubility tag) without protecting group manipulations.[1]

Chemical & Physical Properties[1][4][5]

The following data aggregates predicted and empirical characteristics for CAS 2229443-22-3.

| Property | Value / Description | Context |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Furan derivatives are often liquids; -SO₂F increases viscosity/MP.[1] |

| Boiling Point | ~230–250 °C (Predicted @ 760 mmHg) | High boiling point due to polarity; distillable under high vacuum.[1] |

| Density | ~1.8–1.9 g/cm³ (Predicted) | High density attributed to bromine and sulfonyl content.[1] |

| LogP | 1.51 ± 0.3 | Moderate lipophilicity; suitable for CNS-active fragments.[1] |

| Solubility | DCM, THF, Acetonitrile, DMSO | Hydrolytically stable in neutral aqueous mixtures for short durations.[1] |

| Stability | Moisture Stable / Acid Stable | Unlike sulfonyl chlorides, it resists hydrolysis in open air.[1] |

Synthetic Utility & Reactivity Profile[3][6][7][8]

The SuFEx Advantage (The -SO₂F Handle)

Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and reduction, the sulfonyl fluoride moiety in 4-Bromofuran-3-sulfonyl fluoride is redox-neutral and thermally stable.[1] It behaves as a "sleeping beauty" electrophile—inert until activated by a Lewis base (e.g., DBU, BEMP) or silyl interaction.[1]

-

Key Application: Covalent protein modification (targeting Tyrosine or Lysine residues) or synthesis of fluorosulfates/sulfonamides.[1]

-

Mechanism: Nucleophilic substitution at Sulfur(VI) via a trigonal bipyramidal transition state.[1]

The Cross-Coupling Advantage (The -Br Handle)

The bromine at the C4 position of the furan ring is electronically primed for oxidative addition to Pd(0).[1] Crucially, the -SO₂F group is compatible with standard Pd-catalysis conditions , allowing the bromine to be reacted first without degrading the sulfonyl fluoride.[1]

Visualizing the Divergent Workflow

The following diagram illustrates how this molecule serves as a divergent hub.

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the Bromine and Sulfonyl Fluoride handles.[1]

Experimental Protocols

General Handling of Sulfonyl Fluorides[2]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). While stable to moisture, prolonged exposure to humidity can lead to slow hydrolysis to the sulfonic acid.

-

Glassware: Standard borosilicate glass is compatible.[1] Avoid strong aqueous bases (NaOH/KOH) which will hydrolyze the fluoride.[1]

Protocol A: Suzuki-Miyaura Coupling (Preserving -SO₂F)

Use this protocol to attach the furan core to an aryl scaffold.[1]

-

Setup: In a glovebox or under Argon, charge a reaction vial with 4-Bromofuran-3-sulfonyl fluoride (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).[1]

-

Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).

-

Base: Add anhydrous K₃PO₄ (2.0 equiv).[1] Note: Avoid aqueous bases if possible to maximize SO₂F retention, though biphasic systems (DCM/Water) are often tolerated.[1]

-

Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC/LCMS.[1]

-

Workup: Dilute with EtOAc, filter through a pad of Celite/Silica. Concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). The -SO₂F group is stable on silica gel.[1]

Protocol B: SuFEx Ligation (Sulfonamide Synthesis)

Use this protocol to react the sulfonyl fluoride with a secondary amine or aniline.[1]

-

Reactants: Dissolve 4-Bromofuran-3-sulfonyl fluoride (1.0 equiv) and the Amine (1.1 equiv) in Acetonitrile or DCM.

-

Activator: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv).[1]

-

Alternative: For silyl ethers (R-OTMS), use BEMP or Tbat (tetrabutylammonium difluorotriphenylsilicate).[1]

-

-

Conditions: Stir at Room Temperature for 1–4 hours.

-

Observation: The reaction releases Fluoride ions.[1] In glass vessels, this may etch the glass slightly over very long periods, but is negligible for standard synthesis.

-

Workup: Quench with dilute HCl (to neutralize DBU). Extract with DCM.[1]

Safety & Hazards (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves; wash immediately upon contact.[1] |

| Eye Irritation | Causes serious eye irritation (H319) | Wear safety goggles.[1] |

| Enzyme Inhibition | Potential irreversible inhibitor | Biohazard: Sulfonyl fluorides can covalently modify Serine proteases.[1] Handle as a potential bioactive agent.[1][4] |

| Incompatibility | Strong Oxidizers, Strong Bases | Avoid mixing with concentrated hydroxide solutions.[1] |

Disposal: Dispose of as halogenated organic waste. Do not pour down the drain due to potential aquatic toxicity and biological activity.[1]

References

-

Sharpless, K. B., et al. (2014).[1][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [1]

-

Dong, J., et al. (2020).[1] "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization." Nature Reviews Chemistry.[1] [1]

-

PubChem. (n.d.).[1] "Compound Summary: 4-Bromofuran-3-sulfonyl fluoride (CAS 2229443-22-3)." National Library of Medicine.[1] [1]

-

ChemScene. (n.d.). "Product Data: 4-Bromo-2-methoxybenzenesulfonyl fluoride (Analogous Structure Data)." ChemScene Catalog.

Sources

- 1. (S)-3-(4-((3-bromophenyl)sulfonyl)-6-((((1,1,1-trifluoro-2-methylpropan-2-yl)oxy)carbonyl)amino)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)propanoic acid | C22H22BrF3N2O7S | CID 118191851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. ccspublishing.org.cn [ccspublishing.org.cn]

- 4. academic.oup.com [academic.oup.com]

- 5. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

An In-Depth Technical Guide to 4-Bromo-3-Furansulfonyl Fluoride: A Representative Heterocyclic Covalent Probe

Disclaimer: As of the latest database search, 4-bromo-3-furansulfonyl fluoride is not a readily available or extensively documented compound in major chemical literature or commercial catalogs. This guide, therefore, uses its putative structure as a representative model to provide a comprehensive technical overview of heterocyclic sulfonyl fluorides—a class of reagents with significant and growing importance in drug discovery and chemical biology. The properties and protocols described are based on established principles for this chemical class.

Introduction

In the landscape of modern drug development, the use of targeted covalent inhibitors has seen a remarkable resurgence. These molecules form a stable, permanent bond with their biological target, offering advantages in potency, duration of action, and the ability to overcome drug resistance. While traditional covalent drugs have primarily targeted cysteine residues, there is a pressing need for novel electrophilic "warheads" that can engage other nucleophilic amino acids.[1][2] Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophiles precisely for this purpose.[3][4]

Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a unique balance of stability and reactivity; they are remarkably stable in aqueous environments yet can be "activated" within the microenvironment of a protein's binding pocket to covalently modify residues such as lysine, tyrosine, serine, and histidine.[1][3][4] This guide focuses on the hypothetical molecule 4-bromo-3-furansulfonyl fluoride as a model to explore the structure, synthesis, reactivity, and application of heteroaromatic sulfonyl fluorides for researchers, medicinal chemists, and drug development professionals.

Section 1: Chemical Identity and Structure

The core of the molecule is a furan ring, a five-membered aromatic heterocycle. This scaffold is substituted with a bromine atom at the 4-position and a sulfonyl fluoride group at the 3-position. The bromine atom can serve as a vector for further chemical modification or influence binding orientation, while the sulfonyl fluoride is the key functional group for covalent protein modification.

Predicted Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-bromofuran-3-sulfonyl fluoride |

| Molecular Formula | C₄H₂BrFO₃S |

| Molecular Weight | 229.03 g/mol |

| Canonical SMILES | C1=C(C(O=C1)=S(=O)(=O)F)Br |

Chemical Structure Diagram

The proposed two-dimensional structure of 4-bromo-3-furansulfonyl fluoride is depicted below.

Caption: 2D structure of 4-bromo-3-furansulfonyl fluoride.

Section 2: Synthesis and Reactivity Principles

Plausible Synthetic Strategy

The synthesis of heteroaromatic sulfonyl fluorides often leverages established organometallic or diazotization chemistry. A plausible and versatile route to 4-bromo-3-furansulfonyl fluoride would likely start from a precursor such as 3-aminofuran, followed by bromination and a Sandmeyer-type fluorosulfonylation.

Causality in Experimental Choices:

-

Starting Material: A readily available, substituted furan is essential. 3-Aminofuran provides a direct handle for introducing the sulfonyl fluoride group.

-

Bromination: Selective bromination at the 4-position is required. The directing effects of the furan oxygen and the amino group would need to be carefully considered, potentially requiring protecting groups.

-

Diazotization: The conversion of the amino group to a diazonium salt (-NH₂ → -N₂⁺) is a classic method for introducing a wide range of functional groups. This is typically performed at low temperatures (0-5 °C) with nitrous acid (generated in situ from NaNO₂) to prevent decomposition of the unstable diazonium intermediate.

-

Fluorosulfonylation: The diazonium salt is then reacted with a source of sulfur dioxide (e.g., SO₂ gas or a solid surrogate like DABSO) and a fluoride source (e.g., Selectfluor or KF).[5] Copper catalysis is often employed to facilitate this transformation.[5] This step forms the critical C-S bond and installs the sulfonyl fluoride moiety.

Caption: Plausible synthetic workflow for the target compound.

Reactivity as a Covalent Warhead

The utility of a sulfonyl fluoride lies in the S(VI)-F bond. This bond is significantly more stable to hydrolysis than the S-Cl bond in sulfonyl chlorides, making it "biocompatible" for use in aqueous biological systems.[4] However, within the unique chemical environment of a protein binding site, the electrophilicity of the sulfur atom is enhanced, allowing it to react with proximal nucleophilic amino acid side chains.

The reaction proceeds via a nucleophilic substitution mechanism, where the amino acid residue attacks the sulfur atom, displacing the fluoride ion and forming a stable sulfonamide or sulfonate ester linkage.[1] This selectivity for context-specific residues (Ser, Thr, Tyr, Lys, His) over the generally more nucleophilic cysteine is a key advantage, dramatically expanding the portion of the proteome that can be targeted with covalent drugs.[2][3]

Section 3: Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of sulfonyl fluorides makes them powerful tools for modern drug discovery.

-

Targeted Covalent Inhibitors: By incorporating a sulfonyl fluoride warhead into a ligand that binds non-covalently to a target protein, researchers can create highly specific and potent covalent inhibitors.[1] This strategy is particularly valuable for challenging targets or when long-lasting inhibition is desired.

-

Activity-Based Protein Profiling (ABPP): Sulfonyl fluoride probes can be used to map active enzyme sites or identify functionally important residues within a proteome.[3] A probe can be designed with a reporter tag (like an alkyne for click chemistry) to allow for the identification and isolation of protein targets from complex biological samples.

-

Fragment-Based Drug Discovery (FBDD): Small, simple molecules ("fragments") containing a sulfonyl fluoride group can be screened against a target protein. Fragments that form a covalent bond can be identified by mass spectrometry, providing a starting point for the development of more elaborate and potent inhibitors.

Caption: General mechanism of covalent protein modification.

Section 4: Exemplary Experimental Protocol

This protocol provides a self-validating workflow for assessing the covalent modification of a target protein by a sulfonyl fluoride probe using liquid chromatography-mass spectrometry (LC-MS).

Objective: To confirm covalent bond formation between a target protein and 4-bromo-3-furansulfonyl fluoride and identify the modified amino acid residue(s).

Methodology:

-

Protein and Compound Preparation:

-

Prepare a stock solution of the target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

-

Prepare a 10 mM stock solution of the sulfonyl fluoride probe in DMSO.

-

-

Incubation:

-

In a microcentrifuge tube, combine the protein solution (e.g., to a final concentration of 5 µM) and the sulfonyl fluoride probe (e.g., to a final concentration of 50 µM, a 10-fold molar excess).

-

Prepare a control reaction containing the protein and an equivalent volume of DMSO.

-

Incubate both reactions at room temperature or 37°C for a defined period (e.g., 1-4 hours). The optimal time should be determined empirically.

-

-

Intact Protein Analysis (Validation of Covalent Modification):

-

Quench a small aliquot of the reaction by adding 0.1% formic acid.

-

Analyze the sample by LC-MS. The mass spectrometer should be set to detect the expected mass of the intact protein.

-

Self-Validation Check: A successful covalent modification will result in a mass shift corresponding to the molecular weight of the fragment that remains after displacing the fluorine atom (Mass of Probe - 19.00 Da). The control sample should show only the mass of the unmodified protein.

-

-

Proteolytic Digestion (Identification of Modification Site):

-

Denature the remaining protein sample by adding urea to a final concentration of 8 M.

-

Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.

-

Alkylate cysteine residues with iodoacetamide in the dark for 30 minutes.

-

Dilute the sample with buffer to reduce the urea concentration to <2 M.

-

Add a protease (e.g., trypsin) and incubate overnight at 37°C.

-

-

Peptide Analysis by LC-MS/MS:

-

Acidify the digested peptide mixture with formic acid and desalt using a C18 ZipTip.

-

Analyze the peptide mixture by high-resolution LC-MS/MS.

-

Use proteomic data analysis software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against the protein sequence.

-

Self-Validation Check: The software search must include a variable modification corresponding to the mass of the covalently attached probe fragment on all potential nucleophilic residues (K, Y, S, T, H). Identification of a peptide with this specific mass modification confirms the site of covalent attachment.

-

Conclusion

While 4-bromo-3-furansulfonyl fluoride itself remains a hypothetical construct for this guide, it serves as a valuable model for a promising and underexplored chemical space. Heterocyclic sulfonyl fluorides offer a unique combination of a biocompatible covalent warhead with a diverse range of scaffolds that can be tailored for specific protein targets. Their ability to engage non-cysteine residues provides a powerful strategy to expand the "druggable" proteome, opening new avenues for tackling diseases that have been intractable with traditional small-molecule inhibitors. As synthetic methodologies improve and our understanding of their reactivity deepens, these compounds are poised to become indispensable tools in the arsenal of medicinal chemists and chemical biologists.

References

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024).

- Kelly, M. J., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH.

- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). ScienceDirect.

- Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). Taylor & Francis Online.

- Applications of Sulfonyl Fluorides. (2025).

- Synthesis of sulfonyl fluorides. (n.d.). Organic Chemistry Portal.

Sources

A Technical Guide to Heteroaryl Sulfonyl Fluorides: Next-Generation Covalent Probes and Therapeutics in Medicinal Chemistry

Abstract: The field of drug discovery is experiencing a renaissance in covalent therapeutics, driven by the need for inhibitors with enhanced potency, selectivity, and prolonged duration of action.[1] Within this landscape, the sulfonyl fluoride moiety has emerged as a privileged electrophile, offering a unique combination of stability and tunable reactivity.[2][3] This guide provides a comprehensive technical overview of heteroaryl sulfonyl fluorides, a class of building blocks that synergistically combines the versatile covalent reactivity of the sulfonyl fluoride "warhead" with the rich chemical and biological diversity of heteroaromatic scaffolds. We will explore the strategic advantages of this pairing, delve into modern synthetic methodologies, dissect the mechanism of covalent modification, and showcase cutting-edge applications through recent case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools to address challenging biological targets.

Introduction: The Covalent Renaissance and the Rise of Sulfonyl Fluorides

A Paradigm Shift: From Reversible to Covalent Inhibition

For decades, the dominant paradigm in drug design centered on reversible, non-covalent inhibitors. However, the pursuit of more durable and potent pharmacological effects has led to a resurgence of interest in targeted covalent inhibitors (TCIs).[4] Unlike their reversible counterparts, TCIs form a stable chemical bond with their target protein, offering distinct advantages such as:

-

Enhanced Potency: The irreversible nature of the interaction can lead to a significant increase in biological potency.[1]

-

Prolonged Pharmacodynamics: The drug's effect can persist long after it has been cleared from systemic circulation, as the target protein remains modified.[1]

-

Overcoming Resistance: Covalent inhibition can be an effective strategy against drug resistance mutations that weaken non-covalent binding interactions.

The Sulfonyl Fluoride Moiety: A Privileged Electrophile

The success of a TCI hinges on the nature of its electrophilic "warhead." The ideal warhead should be stable enough to avoid off-target reactions while traveling to its destination, yet reactive enough to form a bond with the intended nucleophilic amino acid residue within the target's binding site. The sulfonyl fluoride (SF) group has emerged as a nearly ideal warhead in this regard.[2][3]

-

Chemical Stability and Tunable Reactivity: The sulfur(VI)-fluoride bond is remarkably stable to hydrolysis, reduction, and thermolysis compared to other sulfonyl halides like sulfonyl chlorides.[5][6] This stability minimizes off-target reactions. However, within the unique microenvironment of a protein binding pocket, its reactivity can be unleashed to form covalent bonds with a range of nucleophilic residues.[7]

-

Expanded Nucleophile Targeting: While traditional covalent drugs have predominantly targeted the highly nucleophilic cysteine residue, many protein binding sites lack an accessible cysteine.[8][9] Sulfonyl fluorides significantly expand the targetable proteome by reacting with a broader array of amino acids, including lysine, tyrosine, serine, threonine, and histidine.[1][3][5] This versatility is a major advantage in modern drug discovery.[8]

| Feature | Acrylamides (Cysteine-reactive) | Sulfonyl Fluorides (Multi-residue reactive) |

| Primary Target(s) | Cysteine | Lysine, Tyrosine, Serine, Threonine, Histidine[1] |

| Reactivity Mechanism | Michael Addition | Nucleophilic Substitution (SuFEx)[9] |

| Relative Stability | Moderate; can react with other nucleophiles | High; generally inert until activated in a binding pocket[10] |

| Target Scope | Limited by Cysteine availability | Broad; targets more abundant amino acid residues[11] |

| Table 1: Comparison of Sulfonyl Fluorides with a Traditional Covalent Warhead. |

The Heteroaryl Advantage: Beyond a Simple Scaffold

Incorporating the sulfonyl fluoride group onto a heteroaromatic ring creates a powerful building block for medicinal chemistry. Heterocycles are ubiquitous in pharmaceuticals, and their inclusion provides several strategic benefits:

-

Modulation of Physicochemical Properties: The specific heteroaryl ring system can be chosen to fine-tune critical drug-like properties such as solubility, metabolic stability, and membrane permeability.

-

Vectorial Engagement and Reactivity Tuning: The electronic properties of the heteroaryl ring directly influence the electrophilicity of the sulfur center. Electron-withdrawing rings (e.g., pyridine, pyrimidine) increase the reactivity of the sulfonyl fluoride, while electron-rich rings have the opposite effect. This allows for the rational tuning of the warhead's reactivity.

-

Exploitation of Specific Binding Pockets: Heterocycles can form key hydrogen bonds and other non-covalent interactions within a target's binding site, providing the necessary affinity and orientation to position the sulfonyl fluoride for a successful covalent reaction.[10]

Synthetic Strategies for Accessing Heteroaryl Sulfonyl Fluorides

The preparation of heteroaryl sulfonyl fluorides has evolved from classical methods to more modern, efficient routes, expanding the diversity of available building blocks.[12]

Classical Approach: From Heteroaryl Thiols

A well-established and reliable method involves the two-step conversion of readily available heteroaryl thiols.[13][14] This approach is valued for its use of inexpensive reagents and operational simplicity.

Protocol 2.1.1: General Procedure for Conversion of Heteroaryl Thiols to Sulfonyl Fluorides [13][14]

-

Oxidative Chlorination: The heteroaryl thiol is dissolved in a biphasic solvent system (e.g., CH₂Cl₂ and 1 M HCl) and cooled to between -25 °C and -5 °C.

-

Aqueous sodium hypochlorite (NaOCl, ~3 equivalents) is added dropwise while vigorously stirring, maintaining the low temperature. This in situ generates the heteroaryl sulfonyl chloride intermediate.

-

Halogen Exchange (HALEX): Upon completion of the oxidation (monitored by TLC or LC-MS), an aqueous solution of potassium bifluoride (KHF₂) is added to the reaction mixture.

-

The mixture is allowed to warm to room temperature and stirred until the conversion of the sulfonyl chloride to the sulfonyl fluoride is complete.

-

Workup and Purification: The organic layer is separated, washed, dried, and concentrated. The resulting crude heteroaryl sulfonyl fluoride is then purified, typically by silica gel chromatography.

Causality Note: The initial low temperature is critical to control the exothermic oxidation and prevent degradation of the often-unstable sulfonyl chloride intermediate.[13] The subsequent fluoride exchange is a robust transformation driven by the thermodynamic favorability of forming the S-F bond.

Modern Methodologies

Recent advances have provided new routes that offer broader substrate scope and allow for late-stage functionalization.[15][16]

-

From Heteroaryl Halides: Palladium-catalyzed methods now allow for the conversion of heteroaryl bromides or chlorides into sulfonyl fluorides. One approach involves an initial sulfonylation using a sulfur dioxide source (like DABSO) to form a sulfinate intermediate, which is then fluorinated.[15]

-

From Grignard Reagents: The reaction of heteroaryl Grignard reagents with sulfuryl fluoride (SO₂F₂) gas provides a direct route to the desired products.[6][16]

-

From Disulfides or Sulfonyl Hydrazides: The use of electrophilic fluorine sources like Selectfluor® can directly convert heteroaryl disulfides or sulfonyl hydrazides into the corresponding sulfonyl fluorides.[16]

Reactivity and Mechanism of Covalent Modification

The SuFEx (Sulfur(VI) Fluoride Exchange) Click Reaction

The reaction of a sulfonyl fluoride with a protein nucleophile is a prime example of a Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a concept championed by Nobel laureate K. Barry Sharpless.[17][18] This reaction is characterized by the remarkable stability of the S-F bond, which remains latent until it encounters a suitably positioned and activated nucleophile, often within a protein's binding pocket.[7][19]

The process begins with the non-covalent binding of the heteroaryl sulfonyl fluoride inhibitor to the target protein. This "recognition" step orients the electrophilic warhead in close proximity to a nucleophilic amino acid residue (e.g., the ε-amino group of lysine or the hydroxyl group of tyrosine).[20] The protein microenvironment facilitates the reaction, which proceeds via a nucleophilic attack on the electron-deficient sulfur atom, displacing the fluoride ion and forming a highly stable sulfonamide or sulfonate ester linkage.[10][21]

Caption: Mechanism of targeted covalent inhibition by a heteroaryl sulfonyl fluoride.

Kinetic Evaluation of Covalent Inhibition

The potency of a covalent inhibitor is not described by a simple IC₅₀ or Kᵢ value but by the second-order rate constant of inactivation, k_inact/K_I .[21] This parameter reflects both the initial binding affinity (K_I) and the maximum rate of covalent bond formation (k_inact). A common method for its determination involves incubating the target protein with various concentrations of the inhibitor and measuring the loss of enzymatic activity over time.[22]

Protocol 3.2.1: Workflow for Kinetic Analysis using LC-MS [21][22]

-

Preparation: Prepare solutions of the purified target protein and the heteroaryl sulfonyl fluoride inhibitor at a range of concentrations in a suitable assay buffer.

-

Incubation: Initiate the reaction by mixing the protein and inhibitor solutions. At defined time points (e.g., 0, 5, 15, 30, 60 minutes), quench a small aliquot of the reaction, typically by adding a denaturing agent like formic acid.

-

LC-MS Analysis: Analyze the quenched samples using liquid chromatography-mass spectrometry (LC-MS) to determine the relative abundance of the unmodified protein and the covalently modified protein-inhibitor adduct.

-

Data Analysis: For each inhibitor concentration, plot the fraction of unmodified protein remaining versus time. Fit these data to a single exponential decay equation to obtain the observed rate of inactivation (k_obs).

-

k_inact/K_I Determination: Plot the calculated k_obs values against the corresponding inhibitor concentrations. Fit this new plot to a hyperbolic equation to determine the parameters k_inact and K_I. The ratio k_inact/K_I represents the overall potency of the covalent inhibitor.

Caption: Experimental workflow for determining the kinetic parameters of a covalent inhibitor.

Applications in Medicinal Chemistry and Chemical Biology

Heteroaryl sulfonyl fluorides are being actively explored across a range of therapeutic areas and as probes to interrogate complex biological systems.

Case Study: Targeting Cereblon (CRBN) with Sulfonyl Fluoride Probes

Cereblon (CRBN) is a critical component of the CRL4-CRBN E3 ubiquitin ligase complex and the primary target of immunomodulatory imide drugs (IMiDs). Developing novel CRBN modulators is a major goal in the field of targeted protein degradation.

Recently, researchers developed a series of sulfonyl fluoride-containing ligands to covalently target a histidine residue in the sensor loop of CRBN.[23] The key synthetic steps involved a palladium-mediated conversion of an aryl bromide to a sulfide, which was then oxidized and converted to the sulfonyl fluoride warhead.[23]

One compound, isoindoline EM364-SF , was identified as a potent covalent binder of CRBN in cells. This discovery was significant because this scaffold lacked a key hydrogen bond acceptor typically found in other CRBN molecular glues. The covalent probe enabled the development of a corresponding reversible binder, CPD-2743 , which demonstrated potent degradation of the neosubstrate IKZF1 without degrading SALL4, a protein linked to the teratogenic effects of some IMiDs. This work showcases how a heteroaryl sulfonyl fluoride probe can be a pivotal tool for validating a target and discovering new therapeutic agents with improved safety profiles.[23]

| Compound | Scaffold Type | Binding Mode | Key Outcome |

| EM12-SF | Phthalimide-based | Covalent (His-targeting) | Validated CRBN sensor loop as a targetable site[23] |

| EM364-SF | Isoindoline | Covalent (His-targeting) | Identified a potent new scaffold for CRBN binding |

| CPD-2743 | Isoindoline | Reversible | Selective IKZF1 degrader, avoiding SALL4 degradation |

| Table 2: Summary of Sulfonyl Fluoride Probes and Derived Modulators for Cereblon. |

Use as Activity-Based Probes for Chemoproteomics

Beyond targeted inhibition, heteroaryl sulfonyl fluorides are valuable as activity-based protein profiling (ABPP) probes. By including a reporter tag (like an alkyne for click chemistry), these probes can be used to "fish" for novel binding partners in complex cell lysates or even in living cells. This agnostic screening approach can rapidly identify new drug targets or uncover previously unknown off-targets of existing drugs, providing crucial insights for drug development.[17]

Future Directions and Outlook

The field of heteroaryl sulfonyl fluorides is poised for significant growth. Future research will likely focus on:

-

Expansion of the Building Block Toolbox: The development of novel and more efficient synthetic methods will continue to expand the chemical diversity of available heteroaryl sulfonyl fluoride building blocks.[12]

-

Enhanced Selectivity: Fine-tuning the electronics and sterics of the heteroaryl scaffold will lead to covalent inhibitors with even greater selectivity for their intended targets.

-

Integration with New Modalities: Combining the sulfonyl fluoride warhead with other drug discovery technologies, such as proteolysis-targeting chimeras (PROTACs), will create powerful new therapeutic strategies. The covalent nature of the interaction can lead to more durable and efficient targeted protein degradation.

References

- Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). Chemical Science.

- Covalent inhibitors containing sulfonyl fluoride moieties. (n.d.).

- Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). PubMed.

- SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. (2019). PNAS.

- Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. (2026). Protein Science.

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024).

- A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). Journal of Medicinal Chemistry.

- Sulfonyl Fluorides. (n.d.). Enamine.

- Sulfonyl fluorides as privileged warheads in chemical biology. (2015). PMC - NIH.

- Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). Taylor & Francis.

- Sulfonyl fluorides as privileged warheads in chemical biology. (n.d.). RSC Publishing.

- Sulfur fluoride exchange. (2023). PMC - NIH.

- Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. (n.d.). chemrxiv.org.

- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). ScienceDirect.

- Sulfonyl fluorides as privileged warheads in chemical biology. (2015). SciSpace.

- Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI.

- Advances in the construction of diverse SuFEx linkers. (2023).

- Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjug

- Sulfonyl Fluoride Probes. (n.d.).

- A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. (2006).

- Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modul

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Merck Millipore.

- The growing applications of SuFEx click chemistry. (2019). Chemical Society Reviews (RSC Publishing).

- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023). RSC Publishing.

- A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. (2025).

- A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides

- A Researcher's Guide to the Validation of Cyclobutylmethanesulfonyl Fluoride as a Covalent Inhibitor. (n.d.). Benchchem.

- Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.). ProQuest.

- Recent advances in the development of covalent inhibitors. (n.d.). PMC.

- Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). RSC Publishing.

- Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (n.d.). RSC Medicinal Chemistry (RSC Publishing).

- (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. (n.d.). PMC.

- Recent Advancement in the Synthesis of Sulfonyl Fluorides with Heterocyclic Skeletons. (2025). Wiley Online Library.

Sources

- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfonyl Fluorides - Enamine [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 16. mdpi.com [mdpi.com]

- 17. pnas.org [pnas.org]

- 18. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 23. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromofuran-3-sulfonyl fluoride: A Novel Building Block for Covalent Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular and physical properties, a plausible synthetic route, and potential applications of the novel compound 4-Bromofuran-3-sulfonyl fluoride. As a bifunctional molecule, it incorporates a reactive sulfonyl fluoride moiety, a privileged warhead in covalent inhibitor design, and a synthetically versatile bromofuran scaffold. This guide is intended to serve as a foundational resource for researchers interested in leveraging this unique chemical entity for the development of targeted covalent therapeutics and other advanced chemical applications. It is important to note that, as a novel compound, much of the data presented herein is predictive and based on the well-established chemistry of analogous structures.

Introduction: The Emerging Potential of 4-Bromofuran-3-sulfonyl fluoride

The strategic design of small molecules that can form a stable, covalent bond with their biological targets has witnessed a renaissance in modern drug discovery.[1][2] Covalent inhibitors offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent binders.[3] Within the arsenal of electrophilic "warheads" used to achieve covalent modification, the sulfonyl fluoride group has emerged as particularly promising.[4] Its unique balance of stability in aqueous media and context-dependent reactivity with nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine makes it a versatile tool for chemical biology and medicinal chemistry.[1][4][5]

4-Bromofuran-3-sulfonyl fluoride is a novel chemical entity that strategically combines this privileged sulfonyl fluoride warhead with a furan core. The furan ring system is a common motif in numerous natural products and pharmaceuticals, offering a rich platform for chemical modification. The presence of a bromine atom at the 4-position provides a valuable synthetic handle for further functionalization through various cross-coupling reactions, allowing for the elaboration of the core structure to achieve desired potency and selectivity. This guide will delve into the predicted properties and a potential synthetic pathway for this promising, yet uncharacterized, molecule.

Predicted Molecular and Physical Properties

Due to the novelty of 4-Bromofuran-3-sulfonyl fluoride, experimental data on its physical properties are not available in the public domain. The following properties have been predicted based on its chemical structure and data from structurally related compounds.

| Property | Predicted Value | Source/Basis |

| Molecular Formula | C₄H₂BrFO₃S | PubChem |

| Molecular Weight | 228.99 g/mol | Calculated |

| Monoisotopic Mass | 227.8892 Da | PubChem |

| Appearance | Colorless to pale yellow solid or oil | Analogy to other small, halogenated organic molecules. |

| Boiling Point | > 200 °C (decomposes) | Estimated based on similar sulfonyl fluorides. |

| Melting Point | Not available | --- |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate); Insoluble in water. | General solubility of non-polar organic compounds. |

| Calculated LogP | 1.5 | PubChem |

Proposed Synthesis of 4-Bromofuran-3-sulfonyl fluoride

While no specific synthesis for 4-Bromofuran-3-sulfonyl fluoride has been reported, a plausible and efficient route can be designed based on modern methods for the synthesis of aryl and heteroaryl sulfonyl fluorides from their corresponding bromides. The following proposed synthesis is a two-step, one-pot procedure.

Reaction Scheme

Caption: Proposed one-pot synthesis of 4-Bromofuran-3-sulfonyl fluoride.

Detailed Experimental Protocol

Materials:

-

4-Bromofuran (starting material)

-

PdCl₂(AmPhos)₂ (Palladium catalyst)

-

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (SO₂ source)

-

Triethylamine (Et₃N) (Base)

-

Isopropyl alcohol (i-PrOH) (Solvent)

-

N-Fluorobenzenesulfonimide (NFSI) (Fluorinating agent)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromofuran (1.0 eq.), PdCl₂(AmPhos)₂ (0.05 eq.), and DABSO (1.2 eq.).

-

Solvent and Base Addition: Add anhydrous isopropyl alcohol to the flask, followed by the addition of triethylamine (3.0 eq.).

-

Sulfonylation: Heat the reaction mixture to 75 °C and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Fluorination: After the initial sulfonylation is complete, cool the reaction mixture to room temperature. Add N-Fluorobenzenesulfonimide (NFSI) (1.5 eq.) in one portion.

-

Reaction Completion and Work-up: Stir the reaction mixture at room temperature for an additional 2-4 hours. Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 4-Bromofuran-3-sulfonyl fluoride.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for 4-Bromofuran-3-sulfonyl fluoride based on characteristic values for furan and sulfonyl fluoride moieties.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.5-7.8 (m, 1H, furan-H)

-

δ 6.5-6.8 (m, 1H, furan-H)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 140-145 (C-O)

-

δ 120-125 (C-SO₂F)

-

δ 110-115 (C-Br)

-

δ 105-110 (C-H)

-

-

¹⁹F NMR (CDCl₃, 376 MHz):

-

δ +40 to +70 (SO₂F )

-

-

IR (ATR, cm⁻¹):

-

3150-3100 (C-H stretch, furan)

-

1420-1460 (S=O asymmetric stretch)

-

1210-1240 (S=O symmetric stretch)

-

800-850 (S-F stretch)

-

-

Mass Spectrometry (EI):

-

M⁺ peak at m/z 228/230 (due to bromine isotopes)

-

Chemical Reactivity and Stability

The chemical reactivity of 4-Bromofuran-3-sulfonyl fluoride is dictated by its two key functional groups: the furan ring and the sulfonyl fluoride moiety.

-

Furan Ring: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution. However, the presence of the strongly electron-withdrawing sulfonyl fluoride group will deactivate the ring towards electrophiles. The bromine atom at the 4-position offers a site for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of a wide range of substituents.

-

Sulfonyl Fluoride: The sulfonyl fluoride group is a stable yet reactive electrophile. It is generally resistant to hydrolysis under physiological conditions but can react with potent nucleophiles, particularly the side chains of amino acids like lysine, tyrosine, and serine within the microenvironment of a protein binding pocket.[4][5] This "tunable" reactivity is a key feature that makes sulfonyl fluorides attractive as covalent warheads.

Applications in Drug Discovery and Chemical Biology

The unique structural features of 4-Bromofuran-3-sulfonyl fluoride make it a highly attractive building block for the design of targeted covalent inhibitors.

Covalent Warhead for Targeted Therapy

The sulfonyl fluoride moiety can act as a "warhead" to form a covalent bond with a nucleophilic amino acid residue in the binding site of a target protein. By incorporating this compound into a ligand that has affinity for a specific protein, researchers can develop highly potent and selective inhibitors. This is particularly relevant for challenging targets where high affinity non-covalent binders are difficult to obtain.[2][6]

Caption: Covalent inhibition of a target protein by a 4-Bromofuran-3-sulfonyl fluoride derivative.

Fragment-Based Drug Discovery (FBDD)

Due to its relatively small size, 4-Bromofuran-3-sulfonyl fluoride can be used as a starting point in fragment-based drug discovery campaigns. The furan and sulfonyl fluoride moieties can make initial low-affinity interactions with a target protein, and the bromine atom can then be used as a vector for growing the fragment into a more potent lead compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromofuran-3-sulfonyl fluoride is not available, the following precautions should be taken based on the known hazards of related compounds.

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Health Hazards: Sulfonyl fluorides are corrosive and can cause severe skin and eye irritation. Inhalation may cause respiratory tract irritation.

-

Fire Hazards: The compound is likely combustible. Use standard fire extinguishers (dry chemical, CO₂, or foam).

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Bromofuran-3-sulfonyl fluoride represents a promising, albeit currently under-explored, chemical entity with significant potential in the field of drug discovery. Its combination of a tunable covalent warhead and a versatile synthetic handle on a biocompatible furan core makes it an attractive building block for the development of novel targeted covalent inhibitors. This technical guide provides a foundational understanding of its predicted properties and a plausible synthetic route, with the aim of stimulating further research and application of this intriguing molecule.

References

-

New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

-

Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. ChemRxiv. [Link]

-

Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

-

Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed. [Link]

-

Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry. PubMed. [Link]

-

Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry. ResearchGate. [Link]

-

Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine. RSC Publishing. [Link]

-

Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. [Link]

-

Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]

-

Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis Online. [Link]

-

Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. [Link]

-

Applications of Sulfonyl Fluorides. ResearchGate. [Link]

-

Matrix effects in the gas chromatographic-mass spectrometric determination of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. PubMed. [Link]

-

APGC-MS/MS Investigation of a Complex Mixture of Polyhalogenated Dioxins and Furans (PXDD/Fs) Generated in Fire Debris. Waters. [Link]

Sources

- 1. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

Novel Furan-Based Electrophiles in Targeted Covalent Drug Discovery: Mechanisms, Applications, and Protocols

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has revolutionized drug discovery, offering prolonged pharmacodynamics and the ability to drug "undruggable" targets. However, the overreliance on acrylamide-based Michael acceptors has raised concerns regarding off-target toxicity and immune hypersensitivity[1]. Furan-based electrophiles have emerged as a highly versatile, tunable, and triggerable alternative. This whitepaper provides an in-depth technical analysis of furan-based warheads, dividing them into two distinct mechanistic paradigms: constitutively active nitrofuran derivatives and proximity-induced, photo-oxidizable caged furans.

Mechanistic Paradigms of Furan Electrophiles

Constitutive Electrophiles: The Nitrofuran Warhead

Nitrofuran derivatives act as potent, constitutively active electrophiles capable of forming irreversible covalent bonds with target nucleophiles, predominantly cysteine residues. A landmark application of this chemotype is the inhibition of the Stimulator of Interferon Genes (STING) pathway.

Mechanism of Action (C-178 & C-176): STING is a critical adaptor protein in the cGAS-STING innate immune pathway. Upon activation by cGAMP, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it undergoes essential palmitoylation at membrane-proximal cysteine residues (e.g., Cys91). This palmitoylation facilitates multimeric assembly and the subsequent recruitment of TBK1[2].

Nitrofuran derivatives like C-178 and C-176 covalently target Cys91[3]. The highly electrophilic nitrofuran motif undergoes a nucleophilic addition by the Cys91 thiolate, followed by a "nitrobenzyl rearrangement-like" intramolecular rearrangement to form a stable covalent adduct[2],[4]. By permanently occupying Cys91, C-178 blocks STING palmitoylation, trapping it in a signaling-incompetent state and preventing the release of Type I interferons[5].

Caption: Mechanism of cGAS-STING pathway blockade via Cys91 covalent modification by nitrofuran C-178.

Caged Electrophiles: Proximity-Induced Furan Oxidation

Unlike nitrofurans, unsubstituted or alkyl-substituted furans are relatively inert under physiological conditions, acting as "caged" warheads. This provides a distinct advantage in mitigating off-target toxicity[6]. Furan can be selectively activated via oxidation to generate a highly reactive 4-oxo-2-enal (keto-enal) intermediate[7].

The Photo-Oxidation Cross-Linking Mechanism:

In biological systems, furan activation is elegantly achieved using singlet oxygen (

-

[4+2] Cycloaddition: Singlet oxygen reacts with the furan ring to form an endoperoxide intermediate[7].

-

Rearrangement: The endoperoxide hydrolyzes and eliminates hydrogen peroxide to yield the electrophilic 4-oxo-2-enal[7].

-

Covalent Trapping: This intermediate rapidly undergoes Michael addition or Schiff base formation with spatially proximate nucleophiles. While historically known to target lysine amines, recent studies demonstrate robust reactivity with cysteine thiols and tyrosine residues[9].

This spatiotemporal control has been successfully utilized to covalently trap weak protein-protein interactions (e.g., cross-linking thymosin β4 to actin)[10] and to design antagonistic nanobodies that covalently trap the Epidermal Growth Factor Receptor (EGFR)[11].

Quantitative Profiling of Furan-Based Inhibitors

To facilitate compound selection and experimental design, the following table synthesizes the quantitative and mechanistic parameters of leading furan-based electrophiles currently utilized in chemical biology and drug discovery.

| Compound / Probe | Furan Chemotype | Primary Target | Targeted Residue(s) | Activation Mechanism | Efficacy / Potency |

| C-178 / C-176 | Nitrofuran | Mouse STING | Cys91 | Constitutive (Nucleophilic addition) | Blocks palmitoylation; IFN-Luc activity reduced to 0.1-0.4[4] |

| Fua-Tβ4 | Unsubstituted Furan | Actin-Tβ4 Complex | Lysine | Singlet Oxygen (Rose Bengal + Light) | High-yield site-specific cross-linking[10],[8] |

| EgA1-Furan | Unsubstituted Furan | sEGFR | Lys/Cys/Tyr | Singlet Oxygen (Rose Bengal + Light) | Covalent trapping of EGFR on MDA-MB-231 cells[11] |

| C646 | Pyrazolone-furan | p300 (KAT) | Cysteine (Multiple) | Constitutive (Michael addition) | Irreversible proteome reactivity; inhibits tubulin[12] |

Experimental Methodologies

The following self-validating protocols outline the critical steps for executing and verifying furan-based covalent engagement. Causality is embedded within the steps to ensure rigorous scientific integrity.

Protocol 1: Proximity-Induced Photo-Crosslinking Assay

This protocol details the use of a furan-tagged ligand to covalently trap a target protein in vitro.

Rationale: Rose Bengal is selected as the photosensitizer because its absorption maximum (~549 nm) allows for green light irradiation. Green light penetrates biological buffers effectively and avoids the direct phototoxicity to aromatic amino acids associated with UV light[7],[8].

Step-by-Step Workflow:

-

Complex Formation: Incubate the furan-modified ligand (e.g., 10 μM) with the target recombinant protein (10 μM) in a physiologically relevant buffer (e.g., PBS, pH 7.4) for 30 minutes at room temperature to allow non-covalent equilibrium binding[8].

-

Photosensitizer Addition: Add Rose Bengal to a final concentration of 1-5 μM. Critical: Keep samples protected from ambient light from this point forward to prevent premature background oxidation.

-

Irradiation: Place the reaction tubes in a temperature-controlled block (25°C) and irradiate with a 549 nm LED light source (approx. 10-20 mW/cm²) for 15 to 60 minutes.

-

Quenching (Self-Validation): In parallel control samples, add a singlet oxygen quencher (e.g., sodium azide, 10 mM) prior to irradiation. A lack of cross-linking in this control validates that the reaction is strictly

-dependent. -

Analysis: Quench the reaction with SDS-PAGE loading buffer containing β-mercaptoethanol, boil for 5 mins, and resolve via SDS-PAGE. The covalent adduct will appear as a higher molecular weight band corresponding to the sum of the ligand and target protein masses.

Caption: Step-by-step workflow of proximity-induced furan photo-oxidation and covalent cross-linking.

Protocol 2: LC-MS/MS Validation of Covalent Adducts

To confirm the specific residue targeted by a constitutive furan electrophile (e.g., C-178 on STING), intact protein mass spectrometry followed by bottom-up proteomics is required[4].

Rationale: Because covalent modifications alter the mass of the target residue, identifying the specific mass shift (

Step-by-Step Workflow:

-

Labeling: Incubate the target protein (e.g., STING transmembrane domain) with a 10-fold molar excess of the furan inhibitor for 2 hours at 37°C.

-

Denaturation & Alkylation: Denature the protein using 8M Urea. Reduce disulfide bonds with 10 mM DTT (30 min, 56°C), and alkylate free, unreacted cysteines with 20 mM iodoacetamide (30 min, dark). Note: The targeted Cys91 will be protected from iodoacetamide alkylation by the furan adduct.

-

Digestion: Dilute urea to <2M and digest overnight with Trypsin at 37°C.

-

LC-MS/MS Acquisition: Desalt peptides using C18 spin columns and analyze via High-Resolution Orbitrap Mass Spectrometry.

-

Data Analysis: Search the resulting spectra against the target protein sequence, setting the exact mass of the furan inhibitor as a variable modification on Cysteine, Lysine, and Tyrosine. A mass shift corresponding to the inhibitor on the Cys91-containing peptide confirms the mechanism of action[2].

References

- Furan warheads for covalent trapping of weak protein–protein interactions: cross-linking of thymosin β4 to actin.

- Furan warheads for covalent trapping of weak protein-protein interactions: cross-linking of thymosin β4 to actin.

- Development of "Furan Warhead"-Equipped Antagonistic Nanobodies for Covalent Cross-Linking to the Epidermal Growth Factor Receptor. PubMed.

- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC.

- Characterizing the Covalent Targets of a Small Molecule Inhibitor of the Lysine Acetyltransferase P300. PMC.

- WO2019122202A1 - Sting inhibitors.

- Furan Photo-Oxidation Based Click Reactions: Labeling, Crosslinking and Conjugation of Peptides and Oligonucleotides. TCI Chemicals.

- Immune Regulation of the cGAS-STING Signaling Pathway in the Tumor Microenvironment and Its Clinical Applic

- The role of the cGAS-STING pathway in chronic pulmonary inflamm

- Protein-protein interactions in cGAS-STING pathway: a medicinal chemistry perspective. Taylor & Francis.

- Mechanism of furan activation via reaction with singlet oxygen.

- Furan Oxidation Based Cross-Linking: A New Approach for the Study and Targeting of Nucleic Acid and Protein Interactions.

- Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners. Frontiers.

Sources

- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2019122202A1 - Sting inhibitors - Google Patents [patents.google.com]

- 3. Immune Regulation of the cGAS-STING Signaling Pathway in the Tumor Microenvironment and Its Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | The role of the cGAS-STING pathway in chronic pulmonary inflammatory diseases [frontiersin.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Furan warheads for covalent trapping of weak protein–protein interactions: cross-linking of thymosin β4 to actin - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Development of "Furan Warhead"-Equipped Antagonistic Nanobodies for Covalent Cross-Linking to the Epidermal Growth Factor Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterizing the Covalent Targets of a Small Molecule Inhibitor of the Lysine Acetyltransferase P300 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Brominated Furan Sulfonyl Fluorides

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of brominated furan sulfonyl fluorides. This class of molecules is of increasing interest to researchers in drug discovery and chemical biology, primarily due to the unique properties of the sulfonyl fluoride moiety as a covalent warhead for targeting non-cysteine residues in proteins.[1][2] Solubility is a critical physicochemical parameter that dictates the utility of these compounds, influencing everything from reaction kinetics in synthesis to bioavailability and efficacy in biological systems. Due to the nascent stage of research into this specific chemical class, a wealth of direct experimental solubility data is not yet publicly available. Therefore, this guide synthesizes foundational chemical principles with data from structurally analogous compounds to provide a robust predictive framework. We will explore the theoretical underpinnings of their solubility, present detailed protocols for its experimental determination, and discuss the practical implications for researchers in the field.

Introduction: The Emerging Role of Brominated Furan Sulfonyl Fluorides

The furan ring is a key heterocyclic scaffold found in numerous natural products and pharmaceuticals.[3] Its functionalization with a sulfonyl fluoride group (-SO₂F) and one or more bromine atoms creates a molecule with a distinct combination of properties.

-

The Sulfonyl Fluoride Moiety: This group is remarkably stable under many physiological and synthetic conditions, yet it can be activated to react with nucleophilic residues on proteins, such as serine, threonine, and lysine.[2][4] This reactivity, harnessed through Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," makes sulfonyl fluorides powerful tools for developing covalent inhibitors and chemical probes.[5][6]

-

The Brominated Furan Core: Bromine atoms serve as versatile synthetic handles, enabling further molecular diversification through cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[3] They also modulate the lipophilicity and electronic properties of the molecule, directly impacting its solubility and biological activity.

Understanding the solubility of these compounds is paramount. Poor solubility can hinder synthetic purification, lead to precipitation in biological assays, and ultimately result in failed drug development campaigns. This guide aims to equip researchers with the knowledge to anticipate, measure, and manage the solubility of this promising class of molecules.

Theoretical Framework for Solubility

The solubility of a brominated furan sulfonyl fluoride is a result of the interplay between its constituent parts and the properties of the solvent.

Molecular Structure Analysis

-

Furan Ring: A five-membered aromatic heterocycle, the furan ring is relatively non-polar but possesses a dipole moment due to the oxygen heteroatom. It can be considered moderately hydrophobic.

-

Sulfonyl Fluoride Group (-SO₂F): This is a strongly polar, electron-withdrawing group. The oxygen atoms are effective hydrogen bond acceptors, enhancing solubility in protic solvents.

-

Bromine Atom(s): Bromination increases the molecular weight and surface area of the molecule, which generally decreases solubility. It also increases the compound's polarizability, which can lead to favorable dispersion interactions with certain organic solvents.

The overall solubility profile is a balance between the hydrophobicity of the brominated furan core and the hydrophilicity of the sulfonyl fluoride group.

Factors Influencing Solubility

The following diagram outlines the key molecular and external factors that govern the solubility of these compounds.

Caption: Key factors influencing the solubility of organic compounds.

Predicted Solubility Profile

Based on the principles above and data from related sulfonyl fluorides, we can predict a general solubility profile.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents effectively solvate the polar -SO₂F group without the risk of hydrolysis. DMSO is a recommended solvent for creating stock solutions.[7] |

| Polar Protic | Methanol, Ethanol | Moderate to High | Alcohols can act as hydrogen bond donors and acceptors, interacting favorably with the sulfonyl fluoride group. However, prolonged storage may lead to solvolysis.[7][8] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good general solvents for a wide range of organic molecules, capable of solvating both the furan core and the polar functional groups. |

| Ethers | THF, Dioxane | Moderate | Less polar than alcohols but still capable of solvating the molecule through dipole-dipole interactions. |

| Aqueous | Water, Buffers | Low | The hydrophobic character of the brominated furan core is expected to dominate, leading to poor water solubility.[8] The sulfonyl fluoride group is also susceptible to hydrolysis, especially at neutral to alkaline pH.[7] |

| Non-polar | Hexanes, Toluene | Very Low | The high polarity of the -SO₂F group makes these compounds largely insoluble in non-polar hydrocarbon solvents. |

Experimental Determination of Solubility

When predictive models are insufficient, experimental measurement is required. Both thermodynamic and kinetic solubility are important, particularly in drug discovery.[9]

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

-

Brominated furan sulfonyl fluoride (solid)

-

Selected solvent (e.g., pH 7.4 phosphate-buffered saline)

-

Vials with screw caps

-

Orbital shaker or rotator at a controlled temperature (e.g., 25 °C)

-

Syringe filters (0.45 µm, PTFE or other chemically resistant membrane)

-

Analytical balance

-

HPLC-UV or LC-MS system for quantification

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial, ensuring enough solid will remain undissolved at equilibrium.

-

Solvent Addition: Add a known volume of the solvent to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached. A preliminary time-course experiment is recommended to determine the time to equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the samples at high speed.

-

Sampling & Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter it through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or LC-MS method to determine the concentration.

-

Calculation: The solubility is the measured concentration multiplied by the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Measurement.

Practical Considerations for Researchers

Stock Solution Preparation

For biological screening, compounds are typically prepared as concentrated stock solutions in an organic solvent, most commonly DMSO.[7]

-

Recommendation: Prepare a 10-20 mM stock solution in anhydrous DMSO.

-

Caution: Sulfonyl fluorides can be sensitive to moisture, which can cause hydrolysis over time.[7] Use anhydrous solvents and store stock solutions at -20°C or -80°C in tightly sealed containers.

Aqueous Buffer Precipitation

A common issue is the precipitation of the compound when the DMSO stock is diluted into an aqueous assay buffer.[7]

-

Mitigation Strategies:

-

Decrease Final Concentration: Use the lowest effective concentration in your assay.

-

Increase Co-solvent: If the assay permits, increase the final percentage of DMSO (e.g., from 0.5% to 1.0%).

-

Rapid Mixing: Add the stock solution dropwise to the vigorously vortexing buffer to ensure rapid dispersion.[7]

-

Hydrolytic Stability

The stability of the S-F bond is pH-dependent. While generally stable, hydrolysis is accelerated under alkaline conditions.[7]

-

Experimental Design: For aqueous-based experiments, it is recommended to work at a neutral or slightly acidic pH to maximize compound stability. Prepare fresh working solutions immediately before use.

The Role of Predictive Modeling

Given the vast chemical space, it is impractical to experimentally measure the solubility of every synthesized compound. In silico predictive models, leveraging machine learning and large datasets, are becoming indispensable tools.[10][11] These models use molecular descriptors to predict solubility in various solvents, enabling rapid screening and prioritization of compounds for synthesis.[9] For novel scaffolds like brominated furan sulfonyl fluorides, these tools can provide valuable initial estimates to guide experimental work.

Conclusion

Brominated furan sulfonyl fluorides represent a frontier in covalent drug discovery. Their successful application hinges on a thorough understanding of their physicochemical properties, with solubility being of primary importance. While specific experimental data for this class is still emerging, a robust predictive framework can be built from first principles and data on analogous structures. These compounds are expected to exhibit high solubility in polar aprotic solvents like DMSO and moderate solubility in alcohols and chlorinated solvents, but low solubility in aqueous and non-polar media. Researchers must pay careful attention to experimental protocols, particularly regarding potential precipitation and hydrolytic instability in aqueous buffers. By integrating theoretical predictions with rigorous experimental validation, the scientific community can effectively harness the potential of this exciting class of molecules.

References

- Solubility of Butane-1-sulfonyl Fluoride. Solubility of Things.

- Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride. Benchchem Technical Support Center.

- Synthetic Routes to Arylsulfonyl Fluorides. MDPI.

- Solubility and thermodynamic properties of sulfuryl fluoride in water.

- Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. American Chemical Society.

- Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Applications of Sulfonyl Fluorides.

- A Comparative Guide to Furan Synthesis: Exploring Altern

- A new model predicts how molecules will dissolve in different solvents. MIT News.

- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- Predictive models of aqueous solubility of organic compounds built on a large d

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temper

- Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Represent

- A Technical Guide to Substituted Sulfamoyl Fluorides: Properties, Synthesis, and Applic

- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry.

- Sulfonyl Fluorides. Enamine.

Sources

- 1. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl Fluorides - Enamine [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Predictive models of aqueous solubility of organic compounds built on A large dataset of high integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 11. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]

An In-Depth Technical Guide to the Safe Handling of 4-Bromofuran-3-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Bromofuran-3-sulfonyl fluoride is a specialty research chemical for which a comprehensive, publicly available Safety Data Sheet (SDS) has not been formally compiled and published by global safety bodies. This guide is therefore constructed from first principles, analyzing the constituent functional groups, data from analogous structures, and established safety protocols for highly reactive chemical classes. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment. All operations should be preceded by a thorough, case-specific risk assessment conducted by qualified personnel.

Executive Summary: A Compound Demanding Utmost Caution

4-Bromofuran-3-sulfonyl fluoride is a heterocyclic compound featuring three distinct structural motifs that dictate its hazard profile: a furan ring, a bromine substituent, and a highly reactive sulfonyl fluoride group. While specific toxicological data is absent, a composite analysis indicates that this compound should be treated as acutely toxic, corrosive, and a potent covalent modifier of biological molecules.

The primary hazards stem from the sulfonyl fluoride moiety, a class of compounds increasingly used as "warheads" in covalent inhibitor drug design due to their ability to react with nucleophilic amino acid residues in proteins.[1] This inherent reactivity, desirable from a pharmacological standpoint, presents a significant occupational hazard. Furthermore, hydrolysis of the sulfonyl fluoride can release hydrogen fluoride (HF), a substance with unique and severe toxicity that can cause deep tissue damage and systemic effects.[2][3] The brominated furan core contributes to potential toxicity, with related compounds known to exhibit adverse health outcomes.[4][5]

This guide provides a framework for understanding these risks and outlines the necessary engineering controls, personal protective equipment (PPE), and emergency procedures required for its safe handling.

Hazard Identification and Inferred Classification

Based on the analysis of its functional groups, 4-Bromofuran-3-sulfonyl fluoride can be assigned a provisional hazard classification.

| Hazard Class | Category | Basis for Classification |

| Acute Toxicity (All Routes) | Category 2/3 (Inferred) | The sulfonyl fluoride group is a highly reactive electrophile capable of indiscriminate covalent modification of biological macromolecules.[1][6] The bromofuran moiety may contribute to systemic toxicity.[4] |